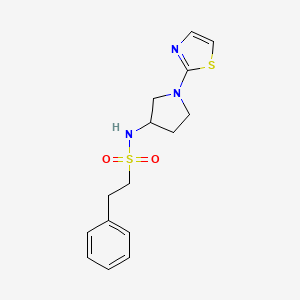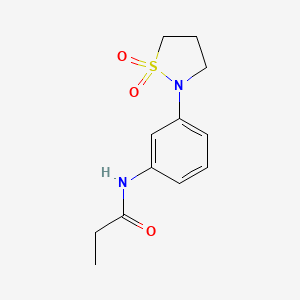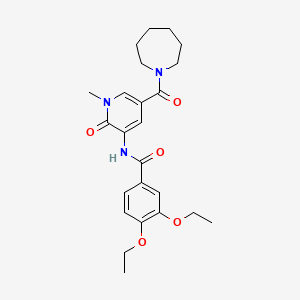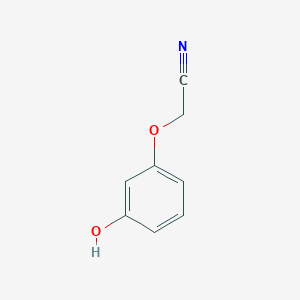![molecular formula C12H12N2OS B2487368 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine CAS No. 340220-07-7](/img/structure/B2487368.png)
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine
Übersicht
Beschreibung
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Einflüsse produziert.
Analgetische Aktivität
Thiazolderivate wurden bei der Entwicklung von Schmerzmitteln eingesetzt . Analgetika sind Medikamente, die zur Linderung von Schmerzen eingesetzt werden. Sie wirken, indem sie Schmerzsignale blockieren, die zum Gehirn gelangen, oder indem sie die Interpretation der Signale durch das Gehirn stören.
Entzündungshemmende Aktivität
Thiazolderivate haben eine entzündungshemmende Wirkung gezeigt . Eine Entzündung ist ein Prozess, bei dem die weißen Blutkörperchen des Körpers und die von ihnen produzierten Substanzen uns vor Infektionen mit fremden Organismen wie Bakterien und Viren schützen.
Antibakterielle Aktivität
Thiazolderivate wurden bei der Entwicklung von antimikrobiellen Medikamenten eingesetzt . Antimikrobielle Medikamente töten entweder Mikroben (mikrobizid) oder verhindern das Wachstum von Mikroben (mikrobistatisch).
Antifungal Aktivität
Thiazolderivate wurden bei der Entwicklung von Antimykotika eingesetzt . Antimykotika werden zur Behandlung von Pilzinfektionen eingesetzt, die am häufigsten Haut, Haare und Nägel betreffen.
Antivirale Aktivität
Thiazolderivate wurden bei der Entwicklung von antiviralen Medikamenten eingesetzt . Antivirale Medikamente sind eine Art von Medikamenten, die speziell zur Behandlung von Virusinfektionen eingesetzt werden.
Antitumor Aktivität
Thiazolderivate haben eine Antitumor- oder zytotoxische Wirkung gezeigt . Antitumormittel werden eingesetzt, um das Wachstum von Krebszellen zu verhindern.
Neuroprotektive Aktivität
Thiazolderivate haben eine neuroprotektive Wirkung gezeigt . Neuroprotektive Medikamente sind Medikamente, die die Gehirnzellen vor Schäden und Abbau im Laufe der Zeit schützen.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting biological outcomes to a great extent . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity, may be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
Thiazoles, such as 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to have effects on cellular processes. For example, Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a related compound, has been shown to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Molecular Mechanism
Thiazole derivatives are known to exhibit a variety of mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Eigenschaften
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)14-12(13)16-10/h2,4,6H,3,5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQBKMQAKBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2N=C(S3)N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326049 | |
| Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340220-07-7 | |
| Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)


![N-cyclopropyl-6-methoxy-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2487297.png)


![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide](/img/structure/B2487300.png)
![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![3,4,5-triethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487304.png)

![4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)
![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
